Midostaurin (CAS 120685-11-2) is a semi-synthetic, multi-targeted protein kinase inhibitor derived from the natural product staurosporine. It is designed to inhibit a range of kinases, with primary, procurement-relevant activity against FMS-like tyrosine kinase 3 (FLT3) and KIT kinase, including their critical oncogenic mutants. Its established role in both preclinical research and as an approved therapeutic for specific hematological malignancies is linked to its ability to inhibit the constitutive activation of these receptors, which drives uncontrolled cell proliferation.
Substituting Midostaurin with its parent compound, staurosporine, is inappropriate for targeted research due to staurosporine's broad, non-selective kinase inhibition profile, which can introduce confounding off-target effects and cellular toxicity. While other multi-kinase inhibitors like sunitinib also target KIT and FLT3, they possess distinct selectivity profiles and are notably less effective against specific, clinically-relevant mutations such as KIT D816V, making them unsuitable replacements in studies focused on this driver mutation. Therefore, selecting Midostaurin is a deliberate choice for its specific and well-characterized activity spectrum, which is essential for achieving reproducible, on-target results in defined experimental systems.
Midostaurin demonstrates significantly higher potency against the FLT3-D835Y tyrosine kinase domain (TKD) mutation, a known resistance mechanism, compared to the multi-kinase inhibitor sorafenib. In a comparative cellular assay, Midostaurin inhibited Ba/F3 cells expressing FLT3-D835Y with an IC50 of 1.5 nM, whereas sorafenib required a concentration of 210 nM to achieve the same effect.
| Evidence Dimension | Inhibitory Concentration (IC50) |
| Target Compound Data | 1.5 nM |
| Comparator Or Baseline | Sorafenib: 210 nM |
| Quantified Difference | 140-fold more potent than Sorafenib |
| Conditions | Ba/F3 cells expressing the FLT3-D835Y mutation. |
For researchers studying resistance mechanisms or targeting FLT3-TKD mutations, Midostaurin provides a much more potent and specific tool than a less targeted alternative like sorafenib.
Midostaurin is highly effective against the KIT D816V mutation, which confers resistance to 'type 2' inhibitors like imatinib. As a 'type 1' inhibitor, Midostaurin binds the active kinase conformation. In isogenic Ba/F3 cells expressing KIT D816V, Midostaurin inhibits cell proliferation with an IC50 in the 10-100 nM range. In a separate study, the IC50 was determined to be 36 nM. This demonstrates its utility against this specific oncogenic driver where many other inhibitors fail.
| Evidence Dimension | Cell Proliferation Inhibition (IC50) |
| Target Compound Data | 10-100 nM range (specifically 36 nM in one study) |
| Comparator Or Baseline | 'Type 2' inhibitors (e.g., Imatinib, Sorafenib, Quizartinib) are inactive against this mutation. |
| Quantified Difference | Effective, whereas 'Type 2' inhibitors are inactive. |
| Conditions | Ba/F3 or TF-1 cells engineered to express the KIT D816V mutation. |
This makes Midostaurin a required tool for any research involving KIT D816V-driven disease models, as common substitutes are mechanistically ineffective.
Reproducibility in cellular assays begins with reliable compound handling. Midostaurin (Standard) demonstrates well-characterized solubility in Dimethyl Sulfoxide (DMSO), the most common solvent for in vitro screening. Documented solubility values range from 15 mg/mL to as high as 247.5 mg/mL (433.72 mM), ensuring that high-concentration, stable stock solutions can be prepared for serial dilution into aqueous cell culture media. This contrasts with compounds that have poor or inconsistent solubility, which can lead to precipitation and inaccurate dosing.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | ≥15 mg/mL (≥26.29 mM) |
| Comparator Or Baseline | Compounds with poor or variable DMSO solubility. |
| Quantified Difference | High and well-documented solubility ensures reliable preparation of concentrated stock solutions. |
| Conditions | Standard laboratory conditions, dissolution in anhydrous DMSO. |
Procuring a compound with known high solubility in a standard laboratory solvent like DMSO minimizes experimental failure due to precipitation and ensures accurate, reproducible dosing in high-throughput and cellular assays.
For developing or testing therapies in cell lines (e.g., HMC-1.2) or patient-derived models driven by the KIT D816V mutation, Midostaurin is a critical positive control and benchmark compound. Its demonstrated ability to inhibit proliferation in the 10-100 nM range in these models makes it the appropriate tool, as substitutes like imatinib or sorafenib are ineffective against this specific mutation.
When studying AML models with secondary FLT3 mutations in the tyrosine kinase domain, such as D835Y, Midostaurin's high potency (IC50 of 1.5 nM) provides a clear advantage over less potent, broader-spectrum inhibitors like sorafenib. This allows for precise investigation of on-target resistance pathways without the confounding effects of a less specific agent.
In any cellular assay workflow, the ability to create concentrated, stable stock solutions is paramount for accurate and reproducible results. The well-documented high solubility of Midostaurin in DMSO (e.g., >15 mg/mL) ensures it can be reliably incorporated into automated liquid handling and dilution protocols, avoiding compound precipitation that can invalidate screening results.
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